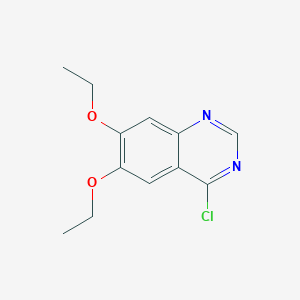
4-Chloro-6,7-diethoxyquinazoline
Vue d'ensemble
Description
4-Chloro-6,7-diethoxyquinazoline is a chemical compound with the molecular formula C12H13ClN2O2 . It is used as a synthetic intermediate in the preparation of epidermal growth factors .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-diethoxyquinazoline and similar compounds has been a subject of research. For instance, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-diethoxyquinazoline can be represented by the IUPAC name 4-chloro-6,7-diethoxyquinazoline . The InChI code is 1S/C12H13ClN2O2/c1-3-16-10-5-8-9 (6-11 (10)17-4-2)14-7-15-12 (8)13/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6,7-diethoxyquinazoline is 252.7 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, exact mass, monoisotopic mass, topological polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Synthetic Intermediate in Epidermal Growth Factors
This compound serves as a synthetic intermediate in the preparation of epidermal growth factors (EGFs). EGFs are essential in various medical and cosmetic applications due to their role in cell growth, proliferation, and differentiation .
Antiproliferative Activities Against Cancer Cell Lines
Novel derivatives of 4-Chloro-6,7-diethoxyquinazoline have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as PC-3, MGC-803, HGC-27, A549, and H1975. Some derivatives have shown potent activity, particularly against MGC-803 cells .
Solubility and Bioavailability Improvement
Modifications to the quinazoline ring, such as introducing a basic side chain containing different amino groups at the 4-position, aim to improve solubility and bioavailability for better therapeutic outcomes .
Molecular Markers Detection for Epidermal Growth Factor Inhibitors
Research has been conducted to identify molecular markers for epidermal growth factor inhibitor efficacy using derivatives of this compound. Studies include investigating the kinetics of proteins like p120-catenin and periplakin in cancer cell lines treated with quinazoline-based inhibitors .
Mécanisme D'action
Target of Action
4-Chloro-6,7-diethoxyquinazoline is a novel compound that has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are cancer cells, particularly MGC-803 cells . These cells are significantly affected by the compound, which displays potent anti-proliferative activity .
Mode of Action
The compound interacts with its targets by inhibiting the colony formation and migration of MGC-803 cells . This interaction results in significant changes in the cells, including the induction of apoptosis and cell cycle arrest at the G1-phase . This means that the compound prevents the cells from dividing and proliferating, thereby inhibiting the growth of the cancer.
Pharmacokinetics
The compound’s potent anti-proliferative activity against mgc-803 cells suggests that it may have good bioavailability
Result of Action
The result of 4-Chloro-6,7-diethoxyquinazoline’s action is a significant reduction in the proliferation of MGC-803 cells . By inducing apoptosis and causing cell cycle arrest, the compound effectively inhibits the growth of these cancer cells . This could potentially lead to a decrease in tumor size and progression.
Propriétés
IUPAC Name |
4-chloro-6,7-diethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQPDNSSYTATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470633 | |
| Record name | 4-Chloro-6,7-diethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-diethoxyquinazoline | |
CAS RN |
162363-46-4 | |
| Record name | 4-Chloro-6,7-diethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

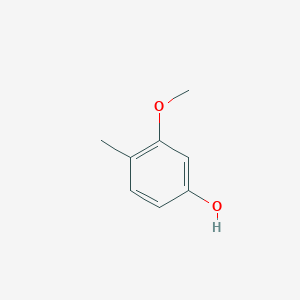
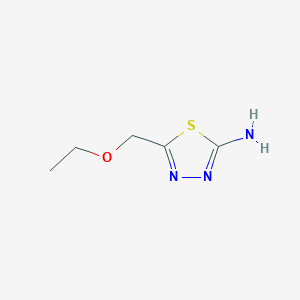
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)
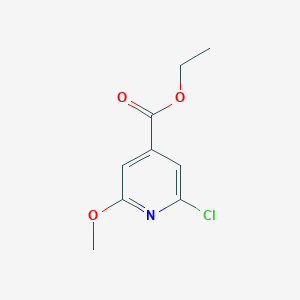
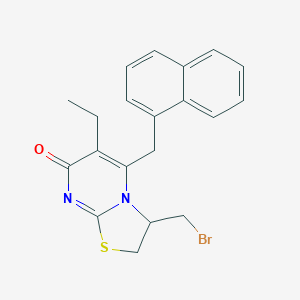
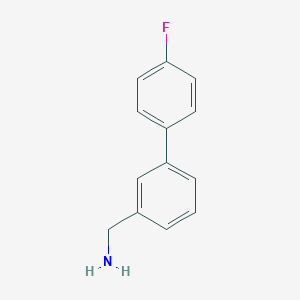
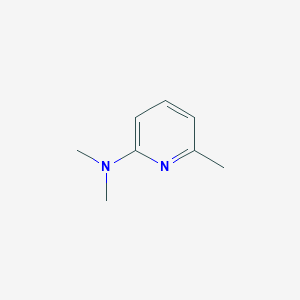
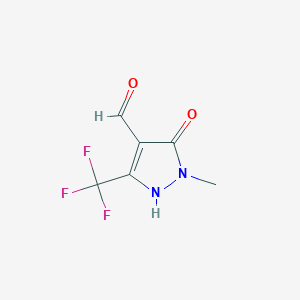
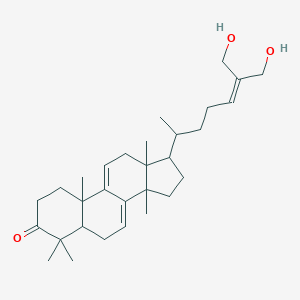
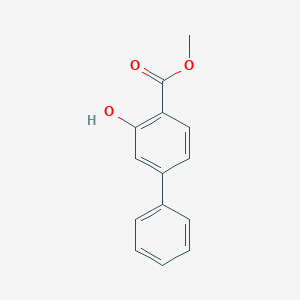
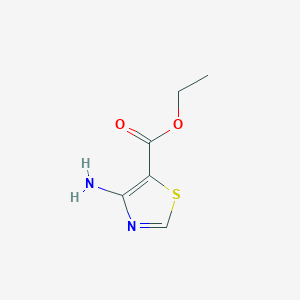
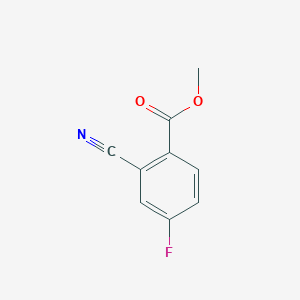
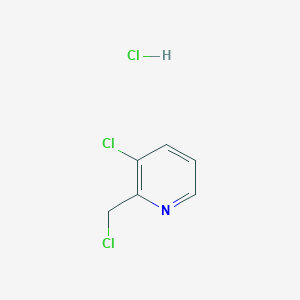
![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)